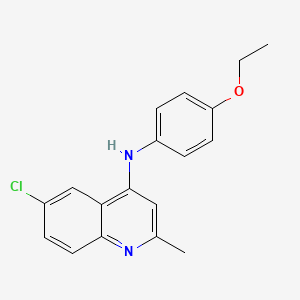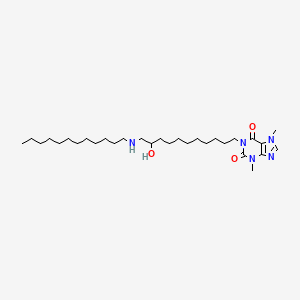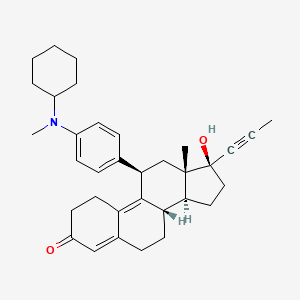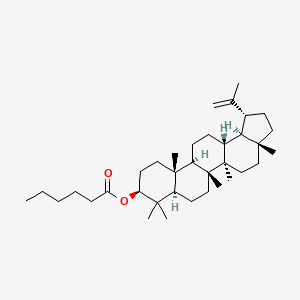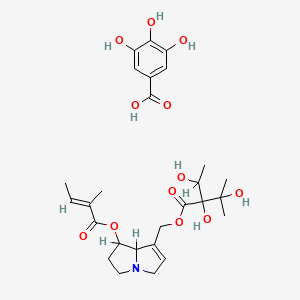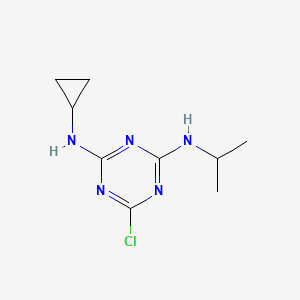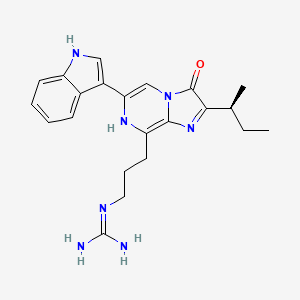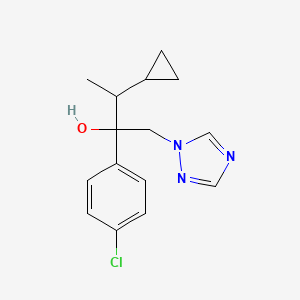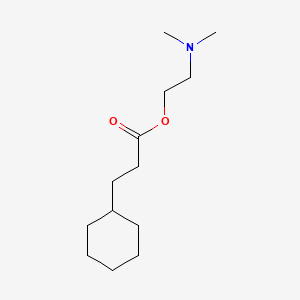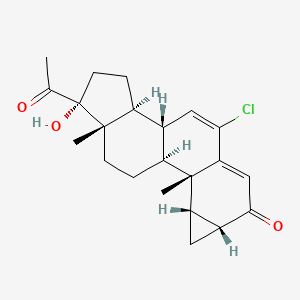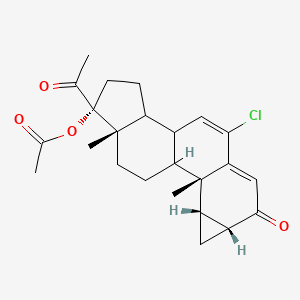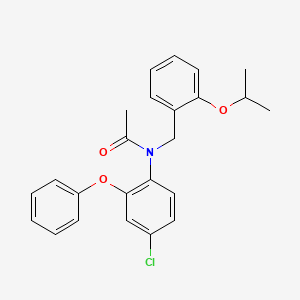
DAA-1097
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of DAA-1097 involves the reaction of 4-chloro-2-phenoxyaniline with 2-isopropoxybenzyl chloride in the presence of a base to form the intermediate N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)amine. This intermediate is then acetylated using acetic anhydride to yield this compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and are carried out under reflux .
Chemical Reactions Analysis
DAA-1097 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Scientific Research Applications
Mechanism of Action
DAA-1097 exerts its effects by selectively binding to the peripheral benzodiazepine receptor (TSPO). This binding stimulates the process of steroidogenesis, leading to increased levels of neuroactive steroids such as allopregnanolone . These neuroactive steroids enhance GABAergic transmission, resulting in anxiolytic effects .
Comparison with Similar Compounds
DAA-1097 is part of a class of compounds known as aryloxyanilide derivatives. Similar compounds include:
Ro5-4864: A benzodiazepine derivative that also targets the peripheral benzodiazepine receptor.
PK11195: An isoquinoline derivative known for its high affinity for the peripheral benzodiazepine receptor.
Alpidem: An imidazopyridine derivative with selective binding to peripheral benzodiazepine receptors.
FGIN-1-27: An indole derivative that acts as a selective agonist for the peripheral benzodiazepine receptor.
This compound is unique due to its specific chemical structure, which provides high selectivity and affinity for the peripheral benzodiazepine receptor .
Properties
CAS No. |
220551-79-1 |
|---|---|
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3 |
InChI Key |
CGUBOFYHGYNUDL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DAA 1097 DAA-1097 DAA1097 N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


